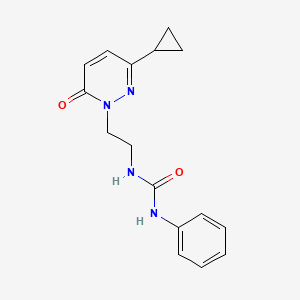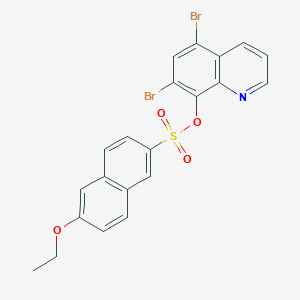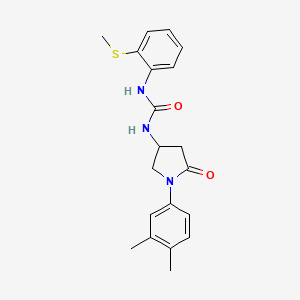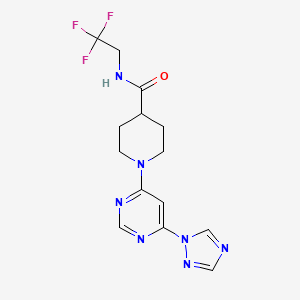
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H16F3N7O and its molecular weight is 355.325. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) involved the synthesis of a series of pyrazolopyrimidines derivatives, closely related to the chemical structure . These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into potential anticancer applications (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Applications
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting potential in treating related conditions (Abu‐Hashem et al., 2020).
Antihypertensive Agent Development
Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which included compounds structurally similar to the chemical . Some of these compounds showed promising antihypertensive activity, highlighting potential therapeutic applications in cardiovascular health (Bayomi et al., 1999).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) conducted studies on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally related to the queried compound. These derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research and therapy (Kambappa et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These inhibitors, through their action on epoxide hydrolase, may have implications in the treatment of various diseases, including cardiovascular and inflammatory disorders (Thalji et al., 2013).
Synthesis of Heterocycles
Dotsenko et al. (2012) reported on the synthesis of N,S-containing heterocycles, which share a structural resemblance with the chemical . These heterocycles could have potential applications in the development of new pharmaceuticals (Dotsenko et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor structurally similar to the queried compound. Understanding the metabolism of such compounds is critical in optimizing their therapeutic efficacy in cancer treatment (Gong et al., 2010).
Antimicrobial Activity
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated their antimicrobial activities. This study suggests potential applications of similar compounds in combating bacterial and fungal infections (Jadhav et al., 2017).
特性
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O/c15-14(16,17)6-19-13(25)10-1-3-23(4-2-10)11-5-12(21-8-20-11)24-9-18-7-22-24/h5,7-10H,1-4,6H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYKHMVYLRPQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

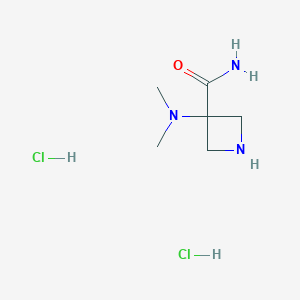
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)
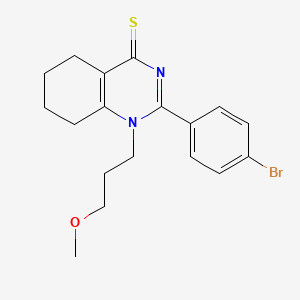
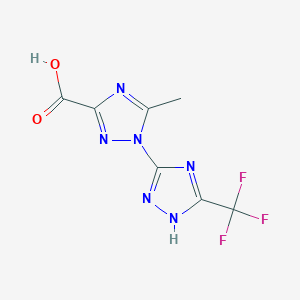

![7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2601131.png)
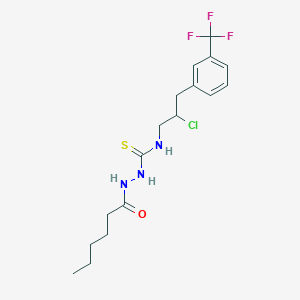
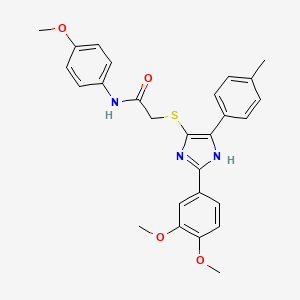
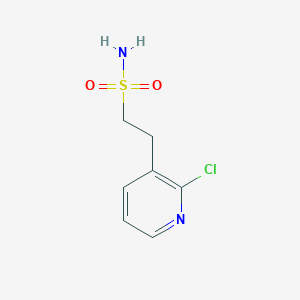

![2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2601136.png)
